molecular formula C6H5FN2O2 B100081 2-Fluoro-5-methyl-3-nitropyridine CAS No. 19346-44-2

2-Fluoro-5-methyl-3-nitropyridine

Cat. No. B100081
CAS RN: 19346-44-2
M. Wt: 156.11 g/mol
InChI Key: MASVTBZQAKGYJA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-nitropyridine is a chemical compound that belongs to the class of organic compounds known as nitropyridines. These compounds are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, a structure composed of a six-membered ring with five carbon atoms and one nitrogen atom. The specific compound has additional substituents: a fluorine atom and a methyl group, which are attached to the pyridine ring at the second and fifth positions, respectively.

Synthesis Analysis

The synthesis of fluoropyridines, such as 2-fluoro-5-methyl-3-nitropyridine, can be achieved through a fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is advantageous as it does not require strict anhydrous conditions due to its tolerance to water. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines, but 3-nitropyridines need additional electron-withdrawing groups for the reaction to proceed efficiently .

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not offer specific reactions involving 2-fluoro-5-methyl-3-nitropyridine. However, the synthesis paper suggests that nitropyridines can undergo not only fluorodenitration but also hydroxy- and methoxydenitration when reacted with the corresponding tetrabutylammonium species. This indicates that the compound may participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-nitropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The introduction of fluorine atoms into lead structures can result in improved physical, biological, and environmental properties .
  • Preparation of Nitropyridines

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-nitropyridine is used in the preparation of nitropyridines by nitration of pyridines with nitric acid .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 2-Fluoro-5-nitropyridine can be used as a pharmaceutical intermediate .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Fluorine-Containing Pyridine Aldoximes

    • Field : Organic Chemistry
    • Application : 2-Amino-3-methylpyridine has been used for synthesis of fluorine-containing pyridine aldoximes of potential use for the treatment of organophosphorus nerve-agent poisoning .
    • Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation of 2-fluoro-3-methylpyridine provided the corresponding acid .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

    • Field : Organic Chemistry
    • Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Biochemical Reagent

    • Field : Life Science Research
    • Application : 3-Fluoro-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Fluorination of Pyridine

    • Field : Organic Chemistry
    • Application : Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Preparation of Well-Defined Derivatives

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-nitropyridine has been used to prepare well-defined derivatives from alcohols, anilines, and amino acids .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

2-Fluoro-5-methyl-3-nitropyridine is classified as hazardous under the Hazardous Products Regulations. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds, including 2-Fluoro-5-methyl-3-nitropyridine, has received increased attention in recent years . Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties .

properties

IUPAC Name

2-fluoro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASVTBZQAKGYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496865
Record name 2-Fluoro-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-nitropyridine

CAS RN

19346-44-2
Record name 2-Fluoro-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methyl-3-nitropyridine
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